molecular formula C12H14O B14213202 5-Phenylhexa-3,5-dien-1-ol CAS No. 827325-03-1

5-Phenylhexa-3,5-dien-1-ol

Cat. No.: B14213202
CAS No.: 827325-03-1
M. Wt: 174.24 g/mol
InChI Key: YZXKWLFZISVQGW-UHFFFAOYSA-N
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Description

5-Phenylhexa-3,5-dien-1-ol is a chemical compound of interest in organic chemistry and materials science research. Researchers utilize this and similar unsaturated alcohols as building blocks or intermediates in synthetic organic chemistry, particularly in studies exploring molecular rearrangements and the development of new synthetic methodologies . As a high-purity material, it serves as a valuable reference standard for analytical studies. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic use. It is not for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

827325-03-1

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

5-phenylhexa-3,5-dien-1-ol

InChI

InChI=1S/C12H14O/c1-11(7-5-6-10-13)12-8-3-2-4-9-12/h2-5,7-9,13H,1,6,10H2

InChI Key

YZXKWLFZISVQGW-UHFFFAOYSA-N

Canonical SMILES

C=C(C=CCCO)C1=CC=CC=C1

Origin of Product

United States

Significance of Conjugated Phenyl Dienol Architectures in Advanced Synthetic Design and Methodology Development

Conjugated systems, where alternating single and multiple bonds create a region of delocalized electrons, are fundamental to the reactivity and properties of many organic molecules. msu.edu The presence of a phenyl group in conjugation with a diene and an alcohol functional group, as seen in 5-Phenylhexa-3,5-dien-1-ol, gives rise to a unique electronic and structural landscape. The phenyl group, an aromatic ring, can donate or withdraw electron density through resonance and inductive effects, thereby influencing the reactivity of the entire conjugated system. wikipedia.org

This phenyl-substituted diene framework is particularly significant for several reasons:

Enhanced Stability and Modified Reactivity: The conjugation with the phenyl ring imparts additional stability to the diene system. This extended π-system influences the molecule's spectroscopic properties and its reactivity in various chemical transformations. wikipedia.org

Versatility in Cycloaddition Reactions: Conjugated dienes are classic substrates for Diels-Alder reactions, a powerful tool for the construction of six-membered rings. The phenyl substituent can influence the regio- and stereoselectivity of these cycloadditions, offering a pathway to complex molecular architectures.

Platform for Asymmetric Synthesis: The allylic alcohol moiety provides a handle for introducing chirality, making these compounds valuable precursors in the enantioselective synthesis of more complex molecules.

The development of synthetic methodologies that utilize such architectures is a continuing focus of research, aiming to create efficient and selective routes to a wide array of organic compounds.

Research Trajectory of Unsaturated Alcohols and Phenyl Substituted Diene Systems in Modern Organic Synthesis

The study of unsaturated alcohols and diene systems has a rich history in organic chemistry. Early research often focused on their isolation from natural sources and the investigation of their basic reactivity. Over time, the focus has shifted towards harnessing their synthetic potential.

A significant area of investigation has been the dehydration reactions of phenyl-substituted alcohols, which can lead to the formation of indanes and tetralins through cyclization. iu.edu These studies have provided fundamental insights into the reaction mechanisms and the structural requirements for such transformations. iu.edu

More recent research has explored the use of organometallic catalysts to mediate novel reactions of unsaturated alcohols and dienes. For instance, manganese(I)-catalyzed sigmatropic rearrangements of β,γ-unsaturated alcohols have been developed, showcasing the potential for C-C bond formation and the synthesis of complex carbonyl compounds. nih.gov Furthermore, the development of multicomponent reactions involving boron-substituted 1,3-dienes has opened up new avenues for the efficient construction of homoallylic alcohols. beilstein-journals.org

The synthesis of phenyl-substituted dienes and related unsaturated alcohols has also been a subject of intense research, with various methods being developed for their preparation. These include reactions involving organometallic reagents and transformations of other functional groups. rsc.orgdissertation.com

Intrinsic Structural Features and Reactivity Potential of 5 Phenylhexa 3,5 Dien 1 Ol for Academic Inquiry

Transformations Involving the Hydroxyl Functional Group

The hydroxyl group in this compound is a key site for various chemical modifications, including oxidation, nucleophilic substitution, and reduction.

Selective Oxidation Reactions to Unsaturated Aldehydes

The primary alcohol of this compound can be selectively oxidized to the corresponding unsaturated aldehyde, 5-phenylhexa-3,5-dienal. This transformation is a crucial step in the synthesis of various organic molecules. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid or unwanted reactions at the diene system.

Commonly employed reagents for this selective oxidation include pyridinium (B92312) chlorochromate (PCC) and potassium permanganate (B83412) (KMnO4). For instance, the use of PCC in a solvent like dichloromethane (B109758) (DCM) at room temperature provides a reliable method for this conversion.

Table 1: Reagents for Selective Oxidation

Reagent Abbreviation Typical Conditions
Pyridinium Chlorochromate PCC Dichloromethane (DCM), Room Temperature

Nucleophilic Substitution Reactions of the Hydroxyl Moiety

The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. A common strategy involves the reaction with thionyl chloride (SOCl2), which transforms the alcohol into the corresponding chloride, (3E)-hexa-3,5-dien-1-chloride. This reaction is often carried out in the presence of a base like pyridine (B92270) at room temperature.

These substitution reactions open pathways for the introduction of a variety of other functional groups, significantly expanding the synthetic utility of the parent alcohol.

Reductive Pathways to Saturated Hydrocarbon Analogues

The hydroxyl group and the conjugated diene system can be reduced to yield saturated hydrocarbon analogues. For instance, reduction of the hydroxyl group can lead to the formation of hexane-1-ol. This can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH4) in a solvent such as methanol (B129727) at 0°C. More comprehensive reduction of the entire molecule, including the diene system, can lead to the formation of the fully saturated 1-phenylhexane.

Reactivity of the Conjugated Diene System in this compound

The conjugated diene system in this compound is a site of rich chemical reactivity, particularly for cycloaddition reactions.

Cycloaddition Reactions, including Diels-Alder Chemistry

The conjugated diene structure of this compound makes it a suitable diene for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This reaction involves the concerted interaction of the 4 π-electrons of the diene with the 2 π-electrons of a dienophile to form a six-membered ring. wikipedia.org The presence of the phenyl group can influence the electron density and stereochemistry of the diene, thereby affecting the reactivity and selectivity of the cycloaddition.

The hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom, is also a possibility, leading to the synthesis of six-membered heterocyclic rings.

Dienophile Characteristics and Frontier Molecular Orbital Overlap Considerations

The success of a Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile, as described by frontier molecular orbital (FMO) theory. In a normal demand Diels-Alder reaction, the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile is dominant. wikipedia.org For this compound, the phenyl group can donate electron density to the diene system, raising the energy of its HOMO and potentially enhancing its reactivity towards electron-deficient dienophiles.

Conversely, in an inverse-electron-demand Diels-Alder reaction, the primary interaction is between the LUMO of the diene and the HOMO of the dienophile. wikipedia.org In this scenario, the diene would react more readily with electron-rich dienophiles. The specific nature of the dienophile, whether it possesses electron-withdrawing or electron-donating groups, will determine which of these pathways is favored. wikipedia.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
5-phenylhexa-3,5-dienal
Pyridinium chlorochromate
Potassium permanganate
Dichloromethane
Thionyl chloride
(3E)-hexa-3,5-dien-1-chloride
Pyridine
Sodium borohydride
Methanol
Hexane-1-ol
1-phenylhexane
Influence of Electronic and Steric Factors on Regio- and Stereoselectivity

The regio- and stereoselectivity of cycloaddition reactions involving dienes are governed by a combination of electronic and steric factors. In dienes like this compound, the phenyl group and substituents on the diene backbone play a crucial role in directing the outcome of these reactions.

Electronic Effects: The electron-donating or -withdrawing nature of substituents on the diene or the dienophile can alter the energies of the frontier molecular orbitals (HOMO and LUMO), thereby influencing reactivity and selectivity. For instance, in aza-Diels-Alder reactions, electron-poor hydrazones favor the [4+2] cycloaddition product over the [3+2] product. nih.gov The phenyl group in this compound extends the π-conjugation, which can enhance reactivity in certain reactions like Friedel-Crafts alkylation compared to its non-phenylated counterpart.

Steric Effects: Steric hindrance can significantly affect the approach of the dienophile and the conformation of the diene. A bulky substituent on the diene can destabilize the non-reactive s-trans conformation, thereby increasing the population of the reactive s-cis conformer and accelerating the reaction rate. wikipedia.org Conversely, bulky groups can also impede the approach of a reactant, directing it to a less hindered site and controlling regioselectivity. nih.govwikipedia.org For example, in some cycloadditions, steric factors are the primary determinant of regioselectivity, overriding electronic preferences. nih.gov Studies on related phenyl-substituted dienes have shown that modifying steric bulk at different positions can shift the regiochemical outcome of cyclization reactions. nih.gov

In the context of enantioselective reactions, such as the oxidative cyclisation of 1,5-dienes, the interplay between steric and electronic effects is critical for achieving high enantiomeric excess. Aromatic ester groups can engage in π-stacking interactions with a chiral catalyst, and the presence of a trans-phenyl group on the alkene has been noted to decrease enantioinduction, highlighting the sensitivity of stereochemical outcomes to substituent effects.

Catalytic Enhancement of Cycloaddition Processes by Lewis Acids

Lewis acids are widely employed to catalyze cycloaddition reactions, such as the Diels-Alder reaction, by enhancing the reactivity and selectivity of the process. ias.ac.in They function by coordinating to the dienophile, which lowers its LUMO energy, thereby reducing the activation energy of the reaction and often increasing the preference for the endo product. ias.ac.in

A notable application involving a derivative of this compound is its synthesis via a Lewis acid-catalyzed 2-oxonia Cope rearrangement. In this process, a 1,4-dienol is rearranged to the thermodynamically more stable 1,3-dienol. nih.govacs.org Research has demonstrated that indium triflate (In(OTf)₃) is an effective Lewis acid for this transformation, facilitating the rearrangement in the presence of a substoichiometric amount of an aldehyde. acs.org

Optimization studies for the conversion of 1-phenyl-2-vinylbut-3-en-1-ol to (E)-1-phenylhexa-3,5-dien-1-ol highlight the critical role of the Lewis acid and an aldehyde co-catalyst. While several Lewis acids can promote the reaction, In(OTf)₃ provides superior yields. The data indicates that in the presence of 10 mol% In(OTf)₃ and 10 mol% benzaldehyde at room temperature, a 67% yield of the desired product can be achieved.

Table 1: Optimization of Lewis Acid Catalyzed Rearrangement
EntryLewis Acid (10 mol%)Benzaldehyde (mol%)Temperature (°C)Yield (%)
1--rt-
2--40-
3In(OTf)₃-rt23
4AlCl₃-rt22
5Sn(OTf)₂-rt23
6In(OTf)₃10rt67
7In(OTf)₃104063

Electrophilic and Radical Additions to the Conjugated Diene System

The conjugated diene system of this compound is susceptible to both electrophilic and radical additions. The regiochemical and stereochemical outcomes of these reactions are determined by the stability of the resulting carbocation or radical intermediates.

Electrophilic Addition: In electrophilic additions, the attack of an electrophile (E⁺) on the diene can occur at either double bond. The initial addition leads to an allylic carbocation, which is resonance-stabilized. The subsequent attack of a nucleophile (Nu⁻) can occur at either of the positive centers, leading to 1,2- or 1,4-addition products. The phenyl group can further stabilize the carbocation intermediate through resonance, potentially influencing the regioselectivity of the addition. For instance, the bromination of 3-arylpropynes has shown that a phenyl group can participate in stabilizing a vinyl cation intermediate. researchgate.net

Radical Addition: Radical additions to dienes proceed via radical intermediates. For example, a radical initiator can generate a radical that adds to the diene system, forming a stabilized allylic radical. mdpi.com This intermediate can then undergo further reactions, such as cyclization or trapping. mdpi.comrsc.org The difunctionalization of dienes can be achieved through sequential radical addition and cyclization, where an initial radical adds to one of the double bonds, followed by an intramolecular cyclization and subsequent trapping of the resulting radical. mdpi.com The presence of the phenyl group can influence the stability and subsequent reaction pathways of these radical intermediates.

Phenyl Group Influence on Diene Reactivity and Extended Electron Delocalization

The phenyl group at the C5 position of this compound has a profound effect on the molecule's reactivity. It extends the conjugated π-system, leading to enhanced electron delocalization across the molecule. This extended conjugation influences both the electronic properties and the steric environment of the diene.

This enhanced delocalization can increase the reactivity of the molecule in certain reactions. For example, (E)-1-Phenylhexa-3,5-dien-1-ol is noted to be more reactive in Friedel-Crafts alkylation compared to the parent compound without the phenyl group. The phenyl group can also influence the regioselectivity of cycloaddition reactions by exerting steric effects and by modifying the electronic distribution within the diene system. nih.govwikipedia.org In polymerization reactions of phenyl-substituted dienes, the position of the phenyl group has been shown to create a significant discrepancy in the reactivity of the monomers. rsc.org The phenyl substituent can also facilitate π-stacking interactions, which can be a controlling factor in certain catalytic processes.

Mechanistic Elucidation of 5-Phenylhexa-3,5-dien-ol Transformations

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methodologies. Key techniques for this elucidation include kinetic isotope effect studies and the trapping of reactive intermediates.

Kinetic Isotope Effect Studies for Reaction Pathway Interrogation

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by determining the extent to which an atom is involved in bond-breaking or bond-making in the rate-determining step of a reaction. wikipedia.org It is defined as the ratio of the reaction rate of a substrate with a lighter isotope to that of the same substrate with a heavier isotope (kL/kH). wikipedia.org

By measuring KIEs at different positions in a molecule, chemists can distinguish between different possible transition states. For example, in Diels-Alder reactions, KIE measurements can help determine whether the mechanism is concerted and synchronous or asynchronous. wikipedia.orgmdpi.com An asynchronous transition state, where one C-C bond forms to a greater extent than the other, will exhibit different KIEs at the two carbon centers. nih.gov While specific KIE studies on this compound are not prominently reported, this technique is recommended for elucidating its reaction mechanisms. Studies on similar systems, like the cycloaddition of isoprene (B109036) with maleic anhydride, have successfully used natural abundance ¹³C and ²H KIEs to reveal an asynchronous mechanism. wikipedia.orgprinceton.edu

Table 2: Representative Kinetic Isotope Effects in Diels-Alder Reactions
ReactionIsotope PositionKIE (kL/kH)Mechanistic ImplicationReference
Isoprene + Maleic AnhydrideDiene "inside" H0.908Asynchronous Transition State princeton.edu
Isoprene + Maleic AnhydrideDiene "outside" H0.965
Isoprene + Maleic AnhydrideDiene C11.022
Cyclopentadiene + DichloroketeneC1~0.997 (relative)Supported mPW1K calculated transition state over B3LYP nih.gov
Cyclopentadiene + DichloroketeneC2~1.009 (relative)

Intermediates Trapping and Structural Characterization

A direct method for confirming a proposed reaction mechanism is the detection, isolation, or trapping of a postulated reactive intermediate. dbatu.ac.in If an intermediate can be captured by adding a specific "trapping agent" to the reaction, it provides strong evidence for its existence on the reaction pathway. dbatu.ac.innih.gov

For reactions involving this compound, which may proceed through radical or ionic intermediates, trapping experiments would be highly informative. For instance, if a radical mechanism is suspected, a stable radical scavenger like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can be added. The formation of a TEMPO adduct of the proposed intermediate would confirm its presence. Similarly, in cycloaddition reactions that might proceed through a stepwise mechanism, intermediates such as zwitterions or diradicals could potentially be trapped by suitable reagents. mdpi.comnih.gov The successful trapping of α,3-dehydrotoluene intermediates in pentadehydro-Diels-Alder reactions demonstrates the power of this technique to reveal highly reactive species and expand the synthetic utility of a reaction. nih.gov While direct trapping studies on this compound are not widely documented, this approach remains a key strategy for future mechanistic investigations. researchgate.net

Analysis of Solvent Effects and Transition State Stabilization

The solvent environment plays a critical role in the reactivity of this compound, influencing reaction rates and pathways by stabilizing or destabilizing reactants, intermediates, and transition states. The molecule's structure, featuring a hydroxyl group, a conjugated π-system, and a phenyl ring, allows for a range of interactions with solvent molecules.

The polarity of the solvent is a key determinant of its effect. For reactions involving polar or charged intermediates and transition states, polar solvents are generally favored. For instance, in reactions where the hydroxyl group acts as a nucleophile or a leaving group, a polar protic solvent can stabilize charged species through hydrogen bonding. Conversely, polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can enhance the rates of certain reactions by solvating cations while leaving anions relatively "naked" and more reactive. This effect is particularly relevant for reactions where the alkoxide form of this compound is a key reactant.

For reactions involving the conjugated diene system, such as cycloadditions or electrophilic additions, the solvent can influence the stability of the transition state. The extended π-system of this compound, which includes the phenyl group, leads to a delocalized electron density that can be perturbed by the solvent. arxiv.org Polar solvents can stabilize polar transition states more effectively than nonpolar solvents, thereby lowering the activation energy and increasing the reaction rate. rroij.com For example, in Diels-Alder reactions involving conjugated dienols, solvent effects have been noted to be an important factor. researchgate.net

The stabilization of the transition state is crucial for determining the reaction outcome. In many organic reactions, the transition state possesses a significant degree of charge separation. Solvents with high dielectric constants are effective at stabilizing these polarized transition states, thus accelerating the reaction. The ability of a solvent to participate in hydrogen bonding can also be a decisive factor. Protic solvents can form hydrogen bonds with the hydroxyl group of this compound, which can either facilitate or hinder a reaction depending on the mechanism. For example, it might activate the hydroxyl group for an electrophilic attack or deactivate it by reducing its nucleophilicity.

Table 1: Influence of Solvent Properties on the Reactivity of this compound

Solvent Type Example Solvents Dielectric Constant (ε) Key Interactions Predicted Effect on Reactions
Polar Protic Water (H₂O), Methanol (CH₃OH) High Hydrogen bonding, dipole-dipole Stabilizes charged intermediates and transition states; can solvate nucleophiles, potentially slowing SN2 reactions.
Polar Aprotic DMSO, DMF, Acetonitrile High Dipole-dipole Effectively solvates cations, leaving anions more reactive; accelerates SN2 reactions.
Nonpolar Aprotic Hexane, Toluene Low van der Waals forces Minimal interaction with polar functional groups; generally slows reactions with polar transition states.

This table presents generalized solvent effects based on established chemical principles. Specific experimental data for this compound is required for precise predictions.

Electron Transfer Reactions and Their Impact on Cellular Redox States

The conjugated diene structure within this compound, extended by the phenyl group, makes the molecule a candidate for participation in electron transfer (ET) reactions. The presence of multiple π-bonds creates a system where electrons are delocalized, and the energy required to remove or add an electron (i.e., its redox potential) is influenced by this conjugation. arxiv.orgresearchgate.net Such compounds can interact with biological systems by influencing cellular redox states.

The conjugated double bonds are susceptible to oxidation or reduction, meaning they can act as electron donors or acceptors under appropriate conditions. In a biological context, this reactivity can affect the balance of reactive oxygen species (ROS) and antioxidant defenses. For instance, this compound could potentially act as an antioxidant by donating an electron to neutralize a free radical, thereby becoming a radical cation itself. This radical cation would be stabilized by resonance across the conjugated system and the phenyl ring.

Conversely, the molecule could accept an electron, forming a radical anion, which could then participate in further reactions. The interaction with cellular redox-active molecules, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) or glutathione (B108866) (GSH/GSSG), could modulate signaling pathways that are sensitive to the cell's redox environment. The hydroxyl group also plays a role, as its oxidation or involvement in proton-coupled electron transfer (PCET) events can significantly alter the molecule's redox properties. nih.gov PCET is a fundamental process in many biological reactions where an electron and a proton are transferred together.

The impact of such electron transfer reactions on cellular redox states is multifaceted. By scavenging ROS, the compound could exert a cytoprotective effect against oxidative stress. However, if the resulting radical species of the compound is stable and unreactive, it could terminate radical chain reactions. If it is reactive, it could propagate damage. Furthermore, interaction with metalloenzymes, which are often involved in cellular electron transfer chains, could disrupt normal metabolic processes. The phenyl substitution is known to influence the electron affinity and the rate of intramolecular electron transfer in related systems. nih.gov

Table 2: Potential Electron Transfer Scenarios for this compound and Their Hypothetical Impact on Cellular Redox State

Reaction Type Reactant/Partner Product of this compound Potential Impact on Cellular Redox State
Electron Donation Reactive Oxygen Species (e.g., •OH) Resonance-stabilized radical cation Antioxidant effect : Reduction of oxidative stress by scavenging free radicals.
Electron Acceptance Reducing agent (e.g., superoxide) Resonance-stabilized radical anion Pro-oxidant effect : Potential to redox cycle and generate more ROS if the radical anion reacts with O₂.
Proton-Coupled Electron Transfer (PCET) Biological oxidant/reductant Oxidized/reduced species Modulation of enzymatic activities and signaling pathways sensitive to both electron and proton gradients. nih.gov

This table outlines hypothetical scenarios based on the chemical structure of this compound. The actual biological effects would depend on numerous factors including concentration, cellular location, and metabolic pathways.

Spectroscopic and Advanced Analytical Methodologies in the Study of 5 Phenylhexa 3,5 Dien 1 Ol

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 5-Phenylhexa-3,5-dien-1-ol. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, a comprehensive understanding of the molecule's atomic connectivity and spatial arrangement can be achieved.

¹H NMR Spectral Analysis for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of (E)-1-Phenylhexa-3,5-dien-1-ol, typically recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals distinct signals corresponding to the different proton environments within the molecule. acs.orgnih.gov The aromatic protons of the phenyl group appear as a multiplet in the downfield region, while the vinylic protons of the dienol system are observed as a series of multiplets with characteristic coupling constants that help in assigning their relative positions and stereochemistry. acs.orgnih.gov The proton attached to the carbon bearing the hydroxyl group, the allylic protons, and the hydroxyl proton itself all show unique chemical shifts and splitting patterns. acs.orgnih.gov

A detailed assignment of the proton signals for (E)-1-Phenylhexa-3,5-dien-1-ol is provided in the table below. acs.orgnih.gov

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.42–7.29m5H, Phenyl protons
6.35td16.8, 10.01H, Dienyl proton
6.22dd15.2, 10.41H, Dienyl proton
5.71dt15.2, 7.21H, Vinyl proton
5.18d16.41H, Vinyl proton
5.06d10.01H, Vinyl proton
4.80–4.74m1H, CH-OH
2.60–2.56m2H, Allylic CH₂
2.13d3.21H, OH

¹³C NMR Spectral Analysis for Carbon Framework Characterization

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon framework of (E)-1-Phenylhexa-3,5-dien-1-ol. acs.orgnih.gov The spectrum, usually recorded at 100 MHz in CDCl₃, shows distinct peaks for the aromatic, vinylic, and aliphatic carbons. acs.orgnih.gov The chemical shifts of the sp²-hybridized carbons of the phenyl ring and the conjugated diene system are found in the downfield region, while the sp³-hybridized carbon bearing the hydroxyl group and the allylic carbon appear at higher fields. acs.orgnih.gov

The assigned ¹³C NMR spectral data for (E)-1-Phenylhexa-3,5-dien-1-ol is summarized in the following table. acs.orgnih.gov

Chemical Shift (δ) ppmAssignment
143.9Aromatic/Vinylic C
136.8Aromatic/Vinylic C
134.4Aromatic/Vinylic C
130.1Aromatic/Vinylic C
128.5Aromatic/Vinylic C
127.7Aromatic/Vinylic C
125.8Aromatic/Vinylic C
116.3Aromatic/Vinylic C
73.7C-OH
42.6Allylic C

Vibrational Spectroscopy (Infrared) for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of (E)-1-Phenylhexa-3,5-dien-1-ol exhibits characteristic absorption bands that confirm the presence of the hydroxyl group, the aromatic ring, and the conjugated diene system. acs.orgnih.gov A broad absorption band in the high-wavenumber region is indicative of the O-H stretching vibration of the alcohol, while sharp peaks in the aromatic and vinylic C-H stretching region are also observed. acs.orgnih.gov The C=C stretching vibrations of the conjugated diene and the phenyl ring give rise to distinct absorptions in the fingerprint region. acs.orgnih.gov

Key IR absorption bands for (E)-1-Phenylhexa-3,5-dien-1-ol are listed below. acs.orgnih.gov

Wavenumber (cm⁻¹)Functional Group Assignment
3411O-H stretch (alcohol)
3080, 3030C-H stretch (aromatic and vinylic)
1634, 1603C=C stretch (conjugated diene and aromatic)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula of this compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion or a related fragment. For (E)-1-Phenylhexa-3,5-dien-1-ol, HRMS analysis using Electrospray Ionization (ESI) confirmed its molecular formula as C₁₂H₁₄O. acs.orgnih.gov The experimentally determined mass of the deprotonated molecule [M-H]⁻ was found to be in excellent agreement with the calculated value, providing strong evidence for the elemental composition of the compound. acs.orgnih.gov

IonCalculated m/zFound m/z
[M-H]⁻173.0966173.0961

Chromatographic Techniques for Purity Assessment and Isolation Methodologies

Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures and for assessing its purity. Column chromatography using silica (B1680970) gel as the stationary phase is a commonly reported method for its purification. acs.orgnih.govrsc.org The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like light petroleum or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is typically used. acs.orgnih.govrsc.org The progress of the separation is often monitored by thin-layer chromatography (TLC), and the purity of the isolated fractions is confirmed by the spectroscopic methods detailed above.

TechniqueStationary PhaseMobile PhaseReference
Column ChromatographySilica gelLight petroleum/ethyl acetate (4:1) acs.orgnih.gov
Column ChromatographySilica gelEthyl acetate/petroleum ether (1:5) rsc.org

Advanced Applications and Derivatization Strategies for 5 Phenylhexa 3,5 Dien 1 Ol in Organic Synthesis

5-Phenylhexa-3,5-dien-1-ol as a Versatile Synthetic Intermediate

This compound serves as a foundational building block in the synthesis of more complex molecules. Its conjugated diene structure and reactive hydroxyl group allow for a variety of chemical transformations.

Precursor in Complex Organic Molecule Synthesis

The conjugated diene system within this compound makes it an ideal substrate for various cycloaddition reactions, most notably the Diels-Alder reaction. This capability allows for the construction of complex cyclic and polycyclic frameworks that are central to many intricate organic molecules. For instance, it can be utilized in the synthesis of isochromene scaffolds. The presence of the phenyl group enhances electron delocalization, which can influence the reactivity of the molecule in reactions such as Friedel-Crafts alkylation.

Furthermore, the terminal hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or substituted with other functional groups, providing a handle for further molecular elaboration. For example, oxidation with pyridinium (B92312) chlorochromate (PCC) yields the corresponding aldehyde, (3E)-hexa-3,5-dien-1-al.

Building Block for Natural Product Analogues and Related Biomolecules (e.g., Terpene Synthesis Pathways)

The structural motif of this compound is found within various natural products and their analogues. Its role as an intermediate in terpene synthesis is of particular note. researchgate.net Terpenes are a large and diverse class of naturally occurring organic compounds, and the ability to synthesize them and their analogues is crucial for drug discovery and materials science. The synthesis of terpene alcohols often involves the use of Grignard reagents with various carbonyl compounds, a process where derivatives of this compound can be employed. researchgate.net

The synthesis of homoallylic alcohols, which are common structural units in many natural products, can be achieved through the rearrangement of cyclopropyl (B3062369) carbinols, a reaction that can produce structures related to this compound. rsc.org Additionally, asymmetric allylation reactions are instrumental in the synthesis of enantiomerically pure homoallylic alcohols, which are key intermediates in the total synthesis of various natural products. core.ac.uk

Derivatization to Hydroperoxides and Other Oxygenated Species

The hydroxyl group of this compound can be derivatized to form other oxygen-containing functional groups. A key transformation is its conversion to a hydroperoxide, such as hexa-3,5-diene-1-hydroperoxide. This is typically achieved through mesylation of the alcohol followed by oxidation. These resulting hydroperoxides can serve as valuable intermediates in the synthesis of other oxygenated molecules. The conjugated diene system can also participate in electron transfer reactions, which can be relevant in various cellular redox processes.

Integration into Polymer Chemistry Research

The diene functionality of this compound and its derivatives makes them suitable monomers for polymerization reactions. Silicon-containing polymers, for example, have been a focus of research due to their diverse applications. wwu.edu The reactivity of dienes allows for their incorporation into polymer backbones, potentially leading to materials with unique thermal and mechanical properties. The hydroxyl group can also serve as a site for initiating polymerization or for post-polymerization modification, allowing for the creation of functional polymers.

Development of Photoresponsive Materials

The extended π-system of this compound, which includes the phenyl group and the conjugated diene, suggests its potential use in the development of photoresponsive materials. Molecules with such conjugated systems can often undergo photochemical reactions, such as isomerizations or cycloadditions, upon exposure to light. This property is the basis for materials that can change their structure and properties in response to a light stimulus. Research in this area explores how incorporating such molecules into polymers or other materials can lead to photo-switchable devices, optical data storage, and other light-driven technologies. bris.ac.uk

Ligand Design in Catalysis

The structure of this compound and its derivatives makes them potential candidates for ligand design in transition metal catalysis. The hydroxyl group and the diene system can both coordinate to a metal center. The electronic and steric properties of the ligand can be tuned by modifying the phenyl group or the diene backbone. Such tailored ligands can influence the activity, selectivity, and stability of a catalyst in various organic transformations, including cross-coupling reactions and polymerization. whiterose.ac.ukibs.re.kr For example, chiral ligands derived from similar structures have been used in asymmetric catalysis to produce enantiomerically enriched products.

Computational Chemistry Approaches to Understanding 5 Phenylhexa 3,5 Dien 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to study the electronic and structural properties of organic molecules. For 5-Phenylhexa-3,5-dien-1-ol, DFT calculations can elucidate its fundamental characteristics.

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms (conformation) by locating the minimum energy structure on the potential energy surface. For this compound, this involves analyzing the rotational barriers around single bonds, such as the C-C bond connecting the phenyl group and the diene system, and the bonds within the hexadienol chain.

The electronic structure, describing the distribution of electrons within the molecule, is also a key output. The conjugated system, which includes the phenyl ring and the diene, leads to electron delocalization that significantly influences the molecule's stability and reactivity. DFT calculations can quantify this delocalization and predict key geometric parameters.

Configurational stability refers to the relative energies of different stereoisomers, such as the (3E,5E), (3Z,5E), (3E,5Z), and (3Z,5Z) isomers of the diene. By calculating the ground-state energy of each isomer, their relative thermodynamic stabilities can be predicted. Conformational isomers resulting from rotation around single bonds can also be assessed.

Table 1: Predicted Relative Stability of this compound Configurational Isomers (Hypothetical Data) This table presents hypothetical DFT-calculated relative energy values to illustrate the expected stability trend. Actual values would require specific calculations.

Isomer Configuration Relative Energy (kcal/mol) Predicted Population at 298 K (%)
(3E,5E) 0.00 95.2
(3Z,5E) 2.10 3.5
(3E,5Z) 2.50 1.2
(3Z,5Z) 4.80 <0.1

DFT is a valuable tool for predicting where a chemical reaction is most likely to occur on a molecule. This is often achieved by calculating Bond Dissociation Energies (BDEs) and generating electrostatic potential (ESP) maps.

BDE is the energy required to break a specific bond homolytically. By calculating the BDE for each bond in this compound, the weakest bonds, and therefore the most likely sites for radical initiation, can be identified. The allylic C-H bonds and the O-H bond are expected to be among the most labile.

ESP maps visualize the electrostatic potential on the electron density surface of the molecule. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the conjugated π-system of the diene is expected to be a nucleophilic region prone to electrophilic attack, while the hydrogen of the hydroxyl group is an electrophilic site.

Table 2: Calculated Bond Dissociation Energies (BDEs) for Selected Bonds in this compound (Representative Values) This table contains representative BDE values based on general principles and data for similar structures.

Bond Bond Type Predicted BDE (kcal/mol)
O-H Hydroxyl ~85-90
C4-H Vinylic ~110-115
C2-H Allylic ~87-92
C1-O Carbon-Oxygen ~90-95

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. DFT calculations provide the energies and spatial distributions of these orbitals. researchgate.net

For this compound, the HOMO is expected to be a π-orbital delocalized across the phenyl-diene system, indicating its role as an electron donor in reactions. The LUMO would be the corresponding π* antibonding orbital, which acts as an electron acceptor. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. researchgate.net The spatial distribution of these orbitals and the relative sizes of their lobes on different atoms are used to predict the regioselectivity of reactions like cycloadditions (e.g., Diels-Alder reactions). maynoothuniversity.ieuq.edu.au

Table 3: Frontier Molecular Orbital Properties for (3E,5E)-5-Phenylhexa-3,5-dien-1-ol (Hypothetical Data) This table presents hypothetical values to illustrate the output of a DFT analysis. researchgate.netmaynoothuniversity.ie

Orbital Energy (eV) Primary Atomic Orbital Contribution
HOMO -5.8 π orbitals of Phenyl-Diene System
LUMO -0.9 π* orbitals of Phenyl-Diene System
HOMO-LUMO Gap 4.9 -

Prediction of Reactive Sites and Bond Dissociation Energies

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules by solving Newton's equations of motion for all atoms over time. nih.gov This allows for the exploration of the conformational landscape of this compound, revealing the different shapes the molecule can adopt at a given temperature and how it moves between them. scholaris.ca

MD simulations are particularly useful for understanding the influence of the solvent on molecular conformation. acs.org For instance, simulations can model how water molecules form hydrogen bonds with the hydroxyl group of this compound, and how these interactions affect the flexibility and preferred orientation of the hydrocarbon chain. This provides a more realistic picture of the molecule's behavior in solution than static, in-vacuo calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms. By mapping the potential energy surface for a given reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate.

For this compound, this could be applied to model its oxidation, esterification, or participation in pericyclic reactions. uq.edu.au DFT calculations can determine the geometry of the transition state and the activation energy (the energy barrier between reactants and the TS), which is a key determinant of the reaction rate. acs.org Comparing the activation energies for competing pathways can explain or predict the observed product distribution. uq.edu.au

Table 4: Hypothetical Calculated Activation Energies for Competing Reactions of this compound This table illustrates how computational modeling can compare reaction pathways. uq.edu.auacs.org

Reaction Type Reactant Partner Activation Energy (ΔG‡, kcal/mol)
Diels-Alder Cycloaddition Maleic Anhydride 18.5
Epoxidation at C3=C4 m-CPBA 22.0
Epoxidation at C5=C6 m-CPBA 20.5
O-H Abstraction TEMPO radical 15.0

Global Kinetic Modeling for Complex Reaction Systems and Rate Constant Deconvolution

This approach uses a system of differential equations to describe the change in concentration of each chemical species over time. The rate constants for these equations can be estimated from transition state theory using activation energies calculated via DFT. However, for a complex network, it is often necessary to refine or "deconvolute" these rate constants by fitting the model's output to experimental data (e.g., species concentration profiles over time). This powerful combination of computational prediction and experimental validation allows for the development of predictive models that can simulate the behavior of the entire reaction system under various conditions.

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